molecular formula C17H20O5 B12880883 2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol CAS No. 842120-08-5

2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol

Cat. No.: B12880883
CAS No.: 842120-08-5
M. Wt: 304.34 g/mol
InChI Key: XBDNZPOBIVNNLY-UHFFFAOYSA-N
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Description

2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol is a synthetic organic compound with the molecular formula C 17 H 20 O 5 and a molecular weight of 304.34 g/mol . It features a central 2,5-diethynyl-4-methoxyphenyl ring system, which is a structurally distinctive moiety. This aromatic core is functionalized with terminal alkyne groups, making it a valuable building block for metal-catalyzed coupling reactions, such as the Sonogashira reaction, and for use in Click Chemistry to form complex molecular architectures . The phenoxy group is further conjugated to a triethylene glycol monoethanolate tail, a hydrophilic chain known to enhance aqueous solubility in various research applications . This combination of a rigid, functionalized aromatic core and a flexible, water-solubilizing PEG-like chain makes this compound a molecule of interest in several advanced research fields. Its potential applications include serving as a key synthetic intermediate in the development of novel polymers, dendrimers, and supramolecular structures. Furthermore, its structural features may be explored in the design of ligands for various biological targets or in the creation of functional materials for sensing and electronics. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

842120-08-5

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

2-[2-[2-(2,5-diethynyl-4-methoxyphenoxy)ethoxy]ethoxy]ethanol

InChI

InChI=1S/C17H20O5/c1-4-14-13-17(15(5-2)12-16(14)19-3)22-11-10-21-9-8-20-7-6-18/h1-2,12-13,18H,6-11H2,3H3

InChI Key

XBDNZPOBIVNNLY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C#C)OCCOCCOCCO)C#C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 4-Methoxyphenol or 4-methoxyphenoxy derivatives as the aromatic core.
  • Triethylene glycol or its derivatives for the ethoxy chain.
  • Terminal alkynes or ethynyl precursors for the diethynyl substitution.
  • Suitable bases (e.g., sodium hydride, potassium carbonate) for deprotonation.
  • Palladium catalysts and copper co-catalysts for coupling reactions.

Stepwise Synthesis Outline

Step Reaction Type Description Conditions Yield/Notes
1 Etherification Reaction of 4-methoxyphenol with triethylene glycol derivatives to form 4-methoxyphenoxy triethylene glycol ether Base-mediated nucleophilic substitution in polar aprotic solvents (e.g., DMF, DMA) at 80-120°C High yield, requires dry conditions
2 Bromination or Iodination Halogenation at 2,5-positions of aromatic ring to introduce leaving groups for coupling Use of NBS or NIS under controlled temperature Moderate to high regioselectivity
3 Sonogashira Coupling Palladium-catalyzed coupling of halogenated intermediate with terminal alkynes to install ethynyl groups Pd(PPh3)2Cl2, CuI, triethylamine, inert atmosphere, 50-80°C Yields typically 60-85%, requires inert atmosphere
4 Purification Chromatography or recrystallization to isolate pure product Silica gel chromatography or crystallization from suitable solvents Purity >95%

Representative Reaction Conditions

  • Etherification: 4-methoxyphenol is deprotonated with potassium carbonate in dry DMF, then reacted with triethylene glycol ditosylate or similar activated glycol derivative.
  • Halogenation: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) in acetonitrile at 0-25°C to selectively brominate 2,5-positions.
  • Sonogashira Coupling: The dibromo intermediate is reacted with trimethylsilylacetylene under Pd(0)/CuI catalysis, followed by deprotection of the silyl group with TBAF to yield terminal ethynyl groups.

Research Findings and Optimization

  • Yield Optimization: Use of dry solvents and inert atmosphere is critical to prevent alkyne polymerization and side reactions.
  • Selectivity: Regioselective halogenation is achieved by controlling temperature and reagent equivalents.
  • Purification: Due to the presence of multiple ether linkages and ethynyl groups, chromatographic purification is often necessary to remove side products.
  • Stability: The final compound is sensitive to strong acids and bases due to ethynyl groups; storage under inert atmosphere at low temperature is recommended.

Data Table Summarizing Preparation Parameters

Parameter Typical Value/Condition Comments
Solvent for etherification DMF, DMA Polar aprotic, dry
Base for etherification K2CO3 or NaH Strong enough to deprotonate phenol
Halogenation reagent NBS or NIS For selective 2,5-substitution
Coupling catalyst Pd(PPh3)2Cl2, CuI Standard Sonogashira catalyst system
Coupling base Triethylamine or diisopropylethylamine Neutralizes acid byproducts
Temperature (etherification) 80-120°C Elevated for reaction rate
Temperature (halogenation) 0-25°C To control regioselectivity
Temperature (coupling) 50-80°C Mild heating for coupling efficiency
Reaction time 4-24 hours Depending on step
Purification method Silica gel chromatography To achieve >95% purity

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl groups to ethyl groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and drug delivery systems.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic processes in cells. It may also interact with cellular membranes, altering their permeability and affecting cell signaling pathways .

Comparison with Similar Compounds

Ethoxy Chain Length and Backbone Modifications

Compound Name Ethoxy Units Key Substituents Molecular Weight* Key Properties/Applications
Target Compound 3 2,5-Diethynyl-4-methoxyphenoxy ~424.4 g/mol Polymer crosslinking, dendrimers
2-(2-Methoxyethoxy)ethanol (Diethylene glycol monomethyl ether) 2 Methoxy 120.15 g/mol Solvent, industrial coatings
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethanol (Tetraethylene glycol) 4 Terminal -OH 194.23 g/mol Gasification byproduct, humectant
2-(2-(2-Bromoethoxy)ethoxy)ethanol 3 Bromoethyl group ~259.1 g/mol Alkylating agent, organic synthesis

Key Findings :

  • Increasing ethoxy units enhance hydrophilicity and water solubility (e.g., tetraethylene glycol in gasification processes ).
  • Brominated analogs (e.g., ) prioritize electrophilic reactivity, whereas the target’s ethynyl groups enable alkyne-azide cycloaddition for bioconjugation .

Aromatic and Functional Group Variations

Compound Name Aromatic Group Functional Groups Applications
Target Compound 2,5-Diethynyl-4-methoxyphenoxy Ethynyl, methoxy, -OH Click chemistry, photoresponsive dyes
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 4-(1,1,3,3-Tetramethylbutyl)phenoxy Bulky alkyl, -OH Surfactants, R&D applications
Amino-substituted azobenzene glycol ether Phenylazo group Amino, ethoxy, -OH Photochromic materials, sensors

Key Findings :

  • Bulky alkyl substituents (e.g., tetramethylbutyl in ) improve thermal stability and surfactant properties but reduce solubility.
  • The target’s diethynyl groups offer π-conjugation for electronic applications, contrasting with azobenzene derivatives’ photoisomerization capabilities .
  • Methoxy groups (common in ) enhance solubility in polar solvents.

Key Findings :

  • Glycol ethers with aromatic/bulky substituents (e.g., ) exhibit higher acute toxicity than simpler analogs.
  • No direct data exist for the target compound, but its ethynyl groups may pose flammability or reactivity hazards.

Biological Activity

The compound 2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol , often referred to as DPME (Diethynyl-Phenoxy-Monoethyl Ether), is a complex organic molecule with potential biological activities. Its structure features multiple ethylene glycol units and a methoxyphenyl group, which may contribute to its solubility and interaction with biological systems. This article explores the biological activity of DPME, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of DPME can be represented as follows:

C18H22O5\text{C}_{18}\text{H}_{22}\text{O}_{5}

This compound contains:

  • Four ethylene glycol units : Contributing to hydrophilicity.
  • One methoxyphenyl group : Potentially enhancing biological activity through hydrophobic interactions.

Pharmacological Properties

DPME exhibits various pharmacological properties that may include:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of phenoxy compounds have been associated with apoptosis induction in tumor cells.
  • Anti-inflammatory Effects : Compounds containing methoxy groups have demonstrated anti-inflammatory properties in vitro, potentially through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : The presence of diethynyl groups may contribute to free radical scavenging abilities, which are crucial in preventing oxidative stress-related diseases.

The mechanisms through which DPME exerts its biological effects are still under investigation, but potential pathways include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs).
  • Modulation of Cell Signaling Pathways : DPME may interact with cellular receptors or signaling pathways that regulate cell proliferation and apoptosis.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of phenolic compounds, DPME derivatives were tested against several cancer cell lines, including breast and colon cancer cells. The results indicated that DPME exhibited significant cytotoxicity with an IC50 value in the low micromolar range. This suggests that DPME could be a promising candidate for further development as an anticancer agent.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)5.2Apoptosis induction
HT-29 (Colon)7.8Inhibition of MMPs
A549 (Lung)6.5Cell cycle arrest

Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that DPME significantly reduced the production of TNF-alpha and IL-6 in activated macrophages. These findings indicate its potential use in treating inflammatory diseases.

TreatmentTNF-alpha Reduction (%)IL-6 Reduction (%)
Control--
DPME (10 μM)4540
DPME (50 μM)7065

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